

Physical properties of N-Methyl-o-phenylenediamine dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-Methyl-*o*-phenylenediamine dihydrochloride

Cat. No.: B018795

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **N-Methyl-o-phenylenediamine dihydrochloride**

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of **N-Methyl-o-phenylenediamine dihydrochloride** (CAS: 25148-68-9). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical, field-proven insights into its characterization, handling, and application. The guide details the compound's identity, physical characteristics, spectroscopic signature, and provides standardized protocols for its analysis.

Introduction

N-Methyl-o-phenylenediamine dihydrochloride is an aromatic amine salt of significant interest in synthetic organic chemistry. Its primary role as a key starting material in the synthesis of benzimidazoles makes it a crucial intermediate in the pharmaceutical industry.^[1] Notably, it is an essential precursor in the multi-step synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension.^[2] Understanding the physical properties of this compound is paramount for process optimization, quality control, and ensuring the purity of subsequent active pharmaceutical ingredients (APIs). This guide explains the causality behind experimental choices for its characterization and provides self-validating protocols for its analysis.

Chemical Identity and Structure

The foundational step in characterizing any chemical substance is to establish its unequivocal identity. **N-Methyl-o-phenylenediamine dihydrochloride** is the salt form of N-Methyl-o-phenylenediamine, which enhances its stability and solubility in polar solvents, a desirable trait for many synthetic applications.^[2]

Table 1: Chemical Identifiers and Structural Information

Identifier	Value	Source(s)
CAS Number	25148-68-9	[3]
Molecular Formula	C ₇ H ₁₂ Cl ₂ N ₂	[3]
Molecular Weight	195.09 g/mol	[3]
IUPAC Name	2-N-methylbenzene-1,2-diamine;dihydrochloride	[3]
Synonyms	N-Methyl-1,2-benzenediamine dihydrochloride, 2-(Methylamino)aniline dihydrochloride	[3]
InChI Key	DKEONVNYXODZRQ-UHFFFAOYSA-N	[3]
Canonical SMILES	CNC1=CC=CC=C1N.Cl.Cl	[3]

Core Physical Properties

The macroscopic and thermodynamic properties of a compound dictate its handling, formulation, and reaction kinetics. As an acidic salt, **N-Methyl-o-phenylenediamine dihydrochloride** is generally soluble in water, where it forms solutions with a pH below 7.0.^[2] [3]

Table 2: Summary of Physical Properties

Property	Observation	Source(s)
Physical Description	White to light purple or beige crystalline powder/solid.	[1][3]
Melting Point	191-192 °C (with decomposition). Note: Minor variations in reported values exist, which is common for amine salts that may decompose upon melting.	[4]
Solubility	Water: Highly soluble (\geq 100 mg/mL at \sim 23 °C). Ethanol: Soluble. DMSO/Methanol: Slightly soluble.	[1][3]

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and purity. While comprehensive spectral databases for this specific salt are not universally public, its expected analytical signature can be reliably predicted based on its structure and data from its free base and related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **N-Methyl-o-phenylenediamine dihydrochloride**, the protonation of the amine groups in a solvent like DMSO-d₆ or D₂O will influence the chemical shifts.

- ¹H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the benzene ring would typically appear as a complex multiplet in the range of δ 6.8–7.2 ppm.[2] The methyl group protons (N-CH₃) would present as a singlet further upfield, anticipated around δ 2.8–3.2 ppm.[2] The amine protons (-NH₃⁺ and -NH₂⁺-CH₃) would be broad and their chemical shift highly dependent on solvent and concentration.

- ^{13}C NMR: The spectrum would show six distinct signals for the aromatic carbons and one signal for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is characterized by the vibrations of the amine salt and the aromatic ring.

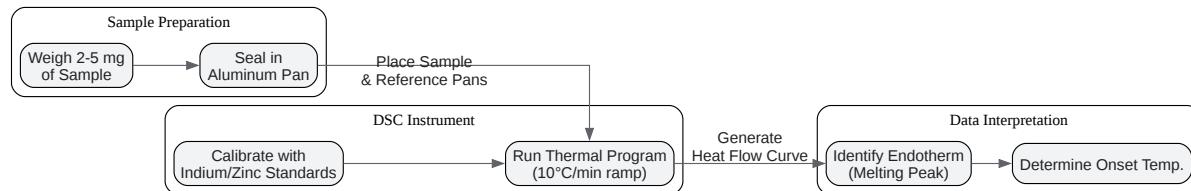
- Key Expected Absorptions:
 - N-H Stretching: Broad and strong absorptions in the $2400\text{-}3200\text{ cm}^{-1}$ region are characteristic of the N-H stretches in the primary and secondary ammonium hydrochloride groups.
 - Aromatic C-H Stretching: Peaks typically appear just above 3000 cm^{-1} .
 - Aromatic C=C Bending: Sharp peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
 - C-N Stretching: Found in the $1200\text{-}1350\text{ cm}^{-1}$ region. PubChem confirms the availability of an FTIR spectrum obtained via the KBr wafer technique, which is a standard method for solid samples.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this salt, the analysis would typically identify the mass of the protonated free base.

- Expected Molecular Ion: The molecular ion peak would correspond to the free base ($\text{C}_7\text{H}_{10}\text{N}_2$) plus a proton $[\text{M}+\text{H}]^+$, or the salt's molecular weight. The expected molecular ion peak is at m/z 195.09, corresponding to the full $\text{C}_7\text{H}_{12}\text{Cl}_2\text{N}_2$ formula, with fragmentation patterns confirming the structure.[\[2\]](#)

Experimental Protocols for Physical Characterization


To ensure data integrity and reproducibility, standardized methodologies must be employed.

The following protocols are foundational for the physical characterization of **N-Methyl-o-phenylenediamine dihydrochloride**.

Protocol 4.1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

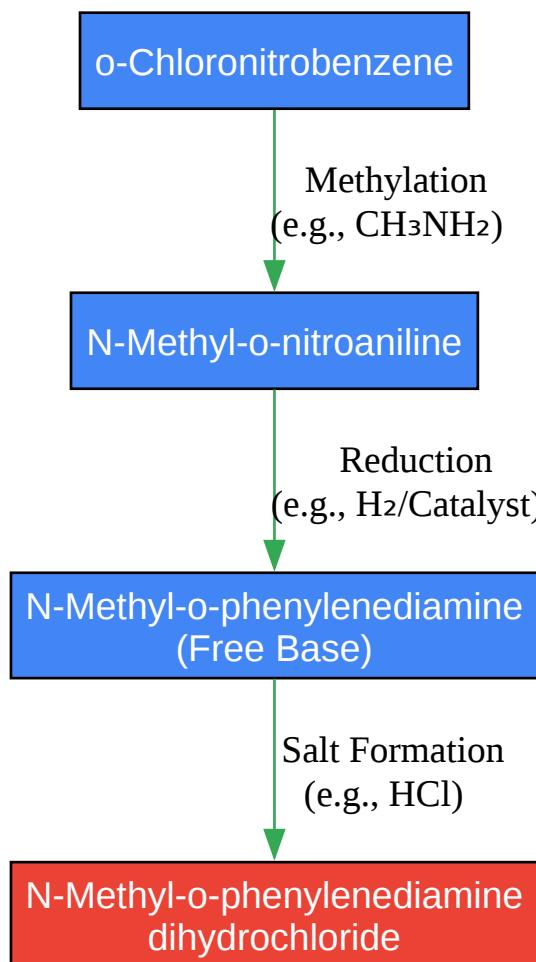
- Rationale: DSC provides a more accurate and reproducible melting point than traditional oil bath methods by measuring the heat flow required to raise the sample's temperature. The extrapolated onset temperature of the melting endotherm is the most reliable value for the melting point.[5]
- Methodology:
 - Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified indium and zinc standards.
 - Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a hermetically sealed aluminum DSC pan to prevent sublimation or decomposition.[5] An empty, sealed pan is used as the reference.
 - Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 220 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).[6]
 - Data Analysis: Determine the melting point as the extrapolated onset temperature of the primary endothermic peak. The peak temperature should also be noted.

Workflow for DSC Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination using DSC.

Protocol 4.2: Aqueous Solubility Determination (Shake-Flask Method)


- Rationale: The shake-flask method is the gold standard for determining equilibrium solubility, ensuring the solution reaches saturation.[7][8] This is critical for applications in pharmaceutical development, such as Biopharmaceutics Classification System (BCS) studies.[9]
- Methodology:
 - Preparation: Prepare a series of vials with a fixed volume of purified water (e.g., 10 mL).
 - Sample Addition: Add an excess amount of **N-Methyl-o-phenylenediamine dihydrochloride** to each vial to ensure that a solid phase remains at equilibrium.
 - Equilibration: Place the vials in an orbital shaker or agitate at a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[9] Preliminary studies can determine the time required to reach a plateau.

- Sample Separation: After equilibration, allow the vials to stand for a short period. Withdraw an aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove undissolved solids.
- Analysis: Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
- Calculation: Express the solubility in mg/mL or mol/L.

Synthesis and Purification Overview

A brief understanding of the synthesis pathway is crucial as impurities or residual starting materials can affect the measured physical properties. The most common synthetic route involves the reduction of an ortho-nitroaniline precursor.

Common Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: A common synthetic route to the target compound.

Purification is typically achieved by recrystallization of the final dihydrochloride salt from a suitable solvent system, such as an ethanol/water mixture, to remove any unreacted starting materials or side products.[\[1\]](#)

Safety, Handling, and Storage

From a safety and handling perspective, **N-Methyl-o-phenylenediamine dihydrochloride** is classified as toxic.

- Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

- Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[\[1\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.

Conclusion

The physical properties of **N-Methyl-o-phenylenediamine dihydrochloride** are well-defined, making it a reliable intermediate for high-purity applications in drug development and other areas of organic synthesis. Its high water solubility, distinct melting point, and characteristic spectroscopic signature provide a solid basis for its identification and quality control. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this important chemical compound.

References

- National Center for Biotechnology Information. (n.d.). **N-Methyl-o-phenylenediamine dihydrochloride**. PubChem Compound Database.
- Reading, M., & Hourston, D. (n.d.). Temperature calibration of differential scanning calorimeters.
- Choudhary, A. (2011, June 12). Determination of Solubility in Pharmaceuticals. Pharmaguideline.
- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Supplementary Information. (n.d.). diethyl-p-phenylenediamine dihydrochloride (1a.2HCl).
- World Health Organization. (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1003.
- Samaha, D. (Ed.). (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
- NIST. (n.d.). M-phenylenediamine dihydrochloride. NIST Chemistry WebBook.
- World Health Organization. (2018, July). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
- Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry.

- National Center for Biotechnology Information. (n.d.). N-Methyl-o-phenylenediamine. PubChem Compound Database.
- SpectraBase. (n.d.). N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride.
- Nath, S. et al. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. *Journal of Thermal Analysis and Calorimetry*.
- Ghassemi, Z. (2017, February 15). How can I determine the melting point of a salt mixture through DSC while there is several endothermic peaks? ResearchGate.
- J&K Scientific. (n.d.). **N-Methyl-o-phenylenediamine dihydrochloride**, 98%.
- ResearchGate. (2016, September). Evaluation of USP melting point standards by differential scanning calorimetry.
- Kemi-Works. (n.d.). **N-Methyl-o-phenylenediamine dihydrochloride**/25148-68-9.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Methyl-o-phenylenediamine dihydrochloride | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. sump4.com [sump4.com]
- 6. web.williams.edu [web.williams.edu]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. who.int [who.int]
- To cite this document: BenchChem. [Physical properties of N-Methyl-o-phenylenediamine dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018795#physical-properties-of-n-methyl-o-phenylenediamine-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com